molecular formula C25H20FN5O3 B605064 N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide CAS No. 1037826-77-9

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide

Cat. No. B605064
M. Wt: 457.4654
InChI Key: CJFKGISBMQMNDQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions required for these reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity/basicity, reactivity).


Scientific Research Applications

Synthesis and Characterization

  • A study by McLaughlin et al. (2016) focuses on the synthesis and characterization of a similar compound, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide. This research provides insights into the bioisosteric replacement of an indazole ring, commonly associated with synthetic cannabinoids, with a pyrazole ring system, which may have implications for the chemical properties and potential applications of related compounds (McLaughlin et al., 2016).

Anticancer and Antimicrobial Activities

  • Jayarajan et al. (2019) reported on the synthesis of a compound with a similar structure, which exhibited potential anticancer activity by interacting with the colchicine binding site of tubulin. This could contribute to the inhibition of tubulin polymerization (Jayarajan et al., 2019).
  • El-Borai et al. (2012) explored pyrazolo[3,4-b]pyridine derivatives for their antimicrobial activities against various bacteria and fungi, as well as antitumor activity against a liver cell line (El-Borai et al., 2012).

Pharmacological Potential

  • The pharmacological activities of AB-CHMFUPPYCA isomers, which share structural similarities with the queried compound, remain unexplored. This suggests potential for further investigation into the pharmacological properties and applications of similar compounds (McLaughlin et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety measures when handling it.


Future Directions

This would involve discussing potential future research directions or applications for the compound, based on its properties and effects.


Please consult with a professional chemist or a reliable scientific database for more accurate and detailed information. It’s also important to note that working with chemicals should always be done under the guidance of a trained professional and in a controlled environment, following all safety protocols.


properties

IUPAC Name

N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O3/c26-18-10-8-17(9-11-18)20-12-14-31(30-20)24-19(7-4-13-28-24)25(34)29-21(22(32)23(27)33)15-16-5-2-1-3-6-16/h1-14,21H,15H2,(H2,27,33)(H,29,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFKGISBMQMNDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C(=O)N)NC(=O)C2=C(N=CC=C2)N3C=CC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-3,4-dioxo-1-phenylbutan-2-yl)-2-(3-(4-fluorophenyl)-1H-pyrazol-1-yl)nicotinamide

CAS RN

1037826-77-9
Record name A-953227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037826779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-953227
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/454US66B1N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Reactant of Route 3
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Reactant of Route 4
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Reactant of Route 5
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide

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